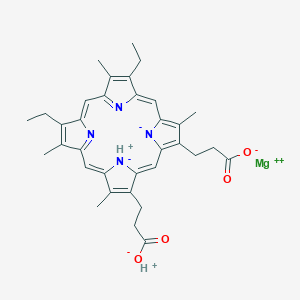
Mg Mesoporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mg Mesoporphyrin is a metalloporphyrin compound that plays a significant role in various biological and chemical processes. It is structurally related to chlorophyll, the pigment responsible for photosynthesis in plants. The compound consists of a porphyrin ring coordinated to a central magnesium ion, which imparts unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mg Mesoporphyrin can be synthesized through the metalation of mesoporphyrin IX with magnesium salts. The reaction typically involves the use of magnesium acetate or magnesium chloride in a suitable solvent such as dimethylformamide (DMF) or methanol. The reaction is carried out under reflux conditions to ensure complete metalation .
Industrial Production Methods: Industrial production of magnesium mesoporphyrin involves similar metalation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain high-purity magnesium mesoporphyrin .
Analyse Des Réactions Chimiques
Types of Reactions: Mg Mesoporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the central magnesium ion and the porphyrin ring structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of magnesium mesoporphyrin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of peripheral substituents on the porphyrin ring. Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized porphyrins, reduced porphyrins, and substituted porphyrin derivatives. These products have distinct chemical and physical properties that make them useful in various applications .
Applications De Recherche Scientifique
Mg Mesoporphyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the electronic and structural properties of metalloporphyrins.
Biology: this compound is used to study the role of metalloporphyrins in biological systems, particularly in photosynthesis and electron transfer processes.
Medicine: The compound has potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: this compound is used in the development of advanced materials, such as light-harvesting systems and photovoltaic devices.
Mécanisme D'action
The mechanism of action of magnesium mesoporphyrin involves its ability to participate in electron transfer reactions. The central magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. This property is essential for its function in photosynthesis and other biological processes .
Molecular Targets and Pathways: Mg Mesoporphyrin targets various molecular pathways, including those involved in photosynthesis, oxidative stress response, and cellular signaling. It interacts with proteins and enzymes that are critical for these pathways, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Mg Mesoporphyrin can be compared with other similar compounds, such as:
Magnesium protoporphyrin: Similar in structure but differs in the side chains attached to the porphyrin ring.
Magnesium deuteroporphyrin: Another related compound with different substituents on the porphyrin ring.
Magnesium uroporphyrin: Contains additional carboxyl groups on the porphyrin ring, making it more hydrophilic.
Uniqueness: this compound is unique due to its specific structure and properties, which make it an excellent model for studying metalloporphyrins. Its ability to participate in various chemical reactions and its wide range of applications in different fields highlight its significance .
Propriétés
Numéro CAS |
16755-93-4 |
|---|---|
Formule moléculaire |
C34H36MgN4O4 |
Poids moléculaire |
589 g/mol |
Nom IUPAC |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
HMNOUZUWRXRYRB-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
SMILES canonique |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
Synonymes |
magnesium mesoporphyrin Mg mesoporphyrin Mg-mesoporphyrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















